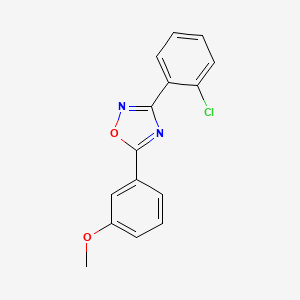
3-(2-chlorophenyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
1,2,4-Oxadiazoles, including the specific compound , are generally synthesized through cyclodehydration reactions of appropriate hydrazides and carboxylic acids or their derivatives. The synthesis involves the formation of an intermediate hydrazone, followed by cyclization and dehydration to form the 1,2,4-oxadiazole ring. This process can be facilitated by various dehydration agents and reaction conditions tailored to the specific substituents on the phenyl rings (Bouklah et al., 2006).
Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazoles is characterized by the planar nature of the oxadiazole ring, which can influence the compound's electronic properties and interactions with other molecules. The substituents on the phenyl rings, such as the chloro and methoxy groups in this compound, can further affect its electronic distribution, molecular geometry, and potential for intermolecular interactions, such as hydrogen bonding and π-π stacking (Kumarasinghe et al., 2009).
Chemical Reactions and Properties
1,2,4-Oxadiazoles can participate in various chemical reactions, largely dependent on the nature of their substituents. The presence of electron-donating or electron-withdrawing groups can significantly influence the compound's reactivity towards nucleophilic and electrophilic agents. For example, the methoxy group can increase electron density on the oxadiazole ring, potentially enhancing its reactivity in nucleophilic substitution reactions (Al-Hourani et al., 2015).
Physical Properties Analysis
The physical properties of 1,2,4-oxadiazoles, such as melting point, boiling point, and solubility, are influenced by their molecular structure and substituents. Compounds with more polar substituents, such as the methoxy group, might exhibit higher solubility in polar solvents, whereas the presence of halogens can affect the compound's volatility and thermal stability.
Chemical Properties Analysis
The chemical properties of 1,2,4-oxadiazoles include their acidity, basicity, and reactivity towards various chemical reagents. The oxadiazole ring's nitrogen atoms can act as hydrogen bond acceptors, influencing the compound's solubility and interaction with biological molecules. The electron-withdrawing effect of the chloro group and the electron-donating effect of the methoxy group can also affect the compound's overall electron distribution, influencing its reactivity and stability (Bouklah et al., 2006).
Safety and Hazards
Propriétés
IUPAC Name |
3-(2-chlorophenyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2/c1-19-11-6-4-5-10(9-11)15-17-14(18-20-15)12-7-2-3-8-13(12)16/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXPAYQVJRCMSLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=NO2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

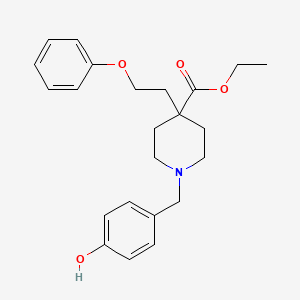

![5-(3-chlorophenyl)-1-ethyl-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B4972120.png)
![1-[3-(3,4-dimethoxyphenyl)propanoyl]-4-phenylpiperazine](/img/structure/B4972126.png)
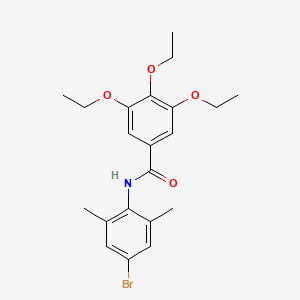
![N,N-dimethyl-4-[5-(4-nitrophenyl)-1,3-oxazolidin-2-yl]aniline](/img/structure/B4972139.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-3-phenylpyrrolidine](/img/structure/B4972148.png)
![N-[5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-2-methoxyphenyl]propanamide](/img/structure/B4972169.png)
![N-[3-(aminosulfonyl)-4-methylphenyl]-2-methylbenzamide](/img/structure/B4972170.png)
![N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B4972183.png)
![hexyl 4-({2-cyano-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]vinyl}amino)benzoate](/img/structure/B4972188.png)
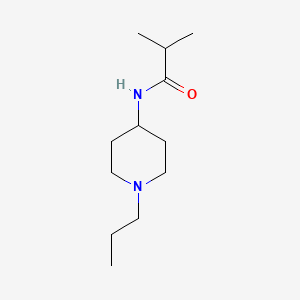
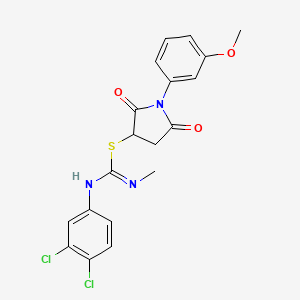
![3-methyl-N-[4-(5-methyl-2-furyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B4972210.png)